土洋霉素

描述

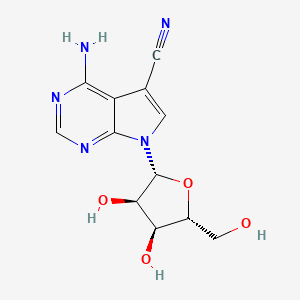

Toyocamycin is an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures . It is an analog of adenosine, blocks RNA synthesis and ribosome function, and is used mainly as a tool in biochemistry .

Synthesis Analysis

Toyocamycin is produced by Streptomyces diastatochromogenes 1628 . The biosynthesis of Toyocamycin is regulated by the gene toyA, which is essential for its production .Molecular Structure Analysis

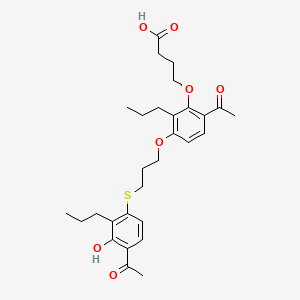

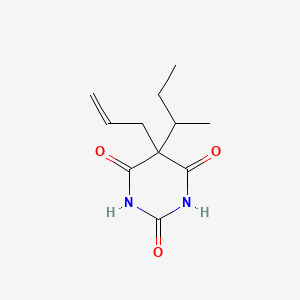

The molecular structure of Toyocamycin is 4-Amino-5-cyano-7-(D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidine . The X-ray crystal structure of Toyocamycin bound to Rio1 at 2.0 Å has been determined .Chemical Reactions Analysis

Toyocamycin has been found to interact with Rio1 kinase, resulting in a conformational switch that controls the oligomeric state and catalytic activity of the enzyme . It also has been identified as a potent and selective CDK9 inhibitor .Physical And Chemical Properties Analysis

Toyocamycin has a molecular weight of 291.2627 and a chemical formula of C12H13N5O4 . More detailed physical and chemical properties can be found in the Safety Data Sheet .科学研究应用

1. Morphological Differentiation and Toyocamycin Production in Streptomyces diastatochromogenes 1628

- Summary of the Application : Toyocamycin is produced by Streptomyces diastatochromogenes 1628. The production of toyocamycin is associated with morphological differentiation, which is controlled by a ubiquitous second messenger, bis (3’,5’)-cyclic diguanylic acid (c-di-GMP). A diguanylate cyclase (DGC), CdgB, was identified to be involved in c-di-GMP synthesis .

- Methods of Application or Experimental Procedures : Genetic and biochemical analyses were used to investigate the role of CdgB. The cdgB-deleted mutant strain Δ-cdgB and the cdgB-overexpressing mutant strain O-cdgB were constructed by genetic engineering .

- Results or Outcomes : The O-cdgB colonies exhibited reduced mycelium formation, whereas the Δ-cdgB colonies displayed wrinkled surfaces and shriveled mycelia. Notably, O-cdgB demonstrated a significant increase in the toyocamycin ™ yield by 47.3%, from 253 to 374 mg/L, within 10 days .

2. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells

- Summary of the Application : Toyocamycin, an adenosine-analog, induces potent GFP reactivation and loss of clonogenicity in human colon cancer cells. It produces a pharmacological signature mimicking cyclin-dependent kinase (CDK) inhibitors .

- Methods of Application or Experimental Procedures : Drug screens, transcriptomic studies, and in vitro assays were used to identify toyocamycin as a potent and selective CDK9 inhibitor .

- Results or Outcomes : Toyocamycin can be used as a new small molecule to modulate CDK9 activity in preclinical research .

3. Improvement of Toyocamycin Production in Streptomyces diastatochromogenes

- Summary of the Application : The production of Toyocamycin by Streptomyces diastatochromogenes 1628 was improved by selecting for mutations for multiple drug resistance .

- Methods of Application or Experimental Procedures : Mutations for multiple drug resistance were sequentially selected to promote the overproduction of Toyocamycin .

- Results or Outcomes : The triple mutant strain, SD3145, showed an enhanced capacity to produce Toyocamycin (1500 mg/L), 24-fold higher than the wild type in GYM liquid medium .

4. Toyocamycin as a Potential Antifungal Agent

- Summary of the Application : Toyocamycin has potential as an antifungal agent, particularly against Candida albicans .

- Methods of Application or Experimental Procedures : The mode of uptake of Toyocamycin was studied, focusing on structural differences between analogs .

- Results or Outcomes : The study suggests that new antifungal drugs could be developed that are effective only against C. albicans and harmless to humans .

5. Toyocamycin as a Potential Antifungal Agent

- Summary of the Application : Toyocamycin has potential as an antifungal agent, particularly against Candida albicans .

- Methods of Application or Experimental Procedures : The mode of uptake of Toyocamycin was studied, focusing on structural differences between analogs .

- Results or Outcomes : The study suggests that new antifungal drugs could be developed that are effective only against C. albicans and harmless to humans .

6. Selective CDK9 Inhibition by Toyocamycin in Cancer Cells

- Summary of the Application : Toyocamycin, an adenosine-analog, induces potent GFP reactivation and loss of clonogenicity in human colon cancer cells. It produces a pharmacological signature mimicking cyclin-dependent kinase (CDK) inhibitors .

- Methods of Application or Experimental Procedures : Drug screens, transcriptomic studies, and in vitro assays were used to identify toyocamycin as a potent and selective CDK9 inhibitor .

- Results or Outcomes : Toyocamycin can be used as a new small molecule to modulate CDK9 activity in preclinical research .

安全和危害

属性

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKJUSAYZUAMGJ-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031395 | |

| Record name | Toyocamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toyocamycin | |

CAS RN |

606-58-6 | |

| Record name | Toyocamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toyocamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toyocamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toyocamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOYOCAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7995C4D7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)